molecular formula C22H25N3O3S B2562224 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pentyloxy)benzamide CAS No. 864858-84-4

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pentyloxy)benzamide

Cat. No. B2562224
M. Wt: 411.52
InChI Key: WTHANZIQHCOUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pentyloxy)benzamide is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

  • Novel Pyrido and Thieno Derivatives : Research has led to the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6-a]benzimidazoles, and related fused systems. These compounds are synthesized from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates and have been explored for their synthons for other pyridothienopyrimidines and related polyheterocyclic systems (Bakhite, Yamada, Al‐Sehemi, 2005).

  • Antimicrobial Activities : Some new pyridothieno[3,2-d]pyrimidine derivatives have been synthesized and tested for their antimicrobial activities. These derivatives exhibit potential as antimicrobial agents, demonstrating the chemical's utility in developing new therapeutic agents (Bakhite, Abdel-rahman, Al-Taifi, 2004).

Chemical Cyclization Research

  • Polyamic Acid Cyclization : Investigations into the chemical cyclization of polyamic acid, derived from pyromellitic anhydride and benzidine, have been performed. This research contributes to the understanding of polymer chemistry and the development of new materials (Źurakowska-Országh, Orzeszko, Chreptowicz, 1980).

Antimicrobial Agent Synthesis

  • Pyrimidinone and Oxazinone Derivatives : A series of antimicrobial agents have been synthesized using citrazinic acid as a starting material. These compounds show good antibacterial and antifungal activities, highlighting the compound's relevance in medicinal chemistry and drug discovery (Hossan et al., 2012).

Environmental Applications

  • Photocatalytic Degradation Studies : Research into the TiO2 photocatalytic degradation of pyridine, a structure related to the compound , has provided insights into environmental remediation techniques. This study contributes to our understanding of how to address pollution and environmental contamination (Maillard-Dupuy et al., 1994).

Histone Deacetylase Inhibition

  • Orally Active Histone Deacetylase Inhibitor : The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as an orally active histone deacetylase inhibitor demonstrates the compound's potential in cancer treatment, showcasing the broader utility of similar compounds in therapeutic applications (Zhou et al., 2008).

properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-3-4-5-12-28-17-8-6-16(7-9-17)21(27)24-22-19(13-23)18-10-11-25(15(2)26)14-20(18)29-22/h6-9H,3-5,10-12,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHANZIQHCOUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pentyloxy)benzamide

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